(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-18-14-12(8-17)16-7-11(15)13(14)19-9-10-5-3-2-4-6-10/h2-7,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYGNVDMCKZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1CO)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210905 | |
| Record name | 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895134-17-5 | |
| Record name | 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895134-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, bromo, and methoxy groups through various substitution reactions. The final step involves the addition of the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The benzyloxy, bromo, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. The benzyloxy, bromo, and methoxy groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The methanol group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The compound’s structural analogs are selected based on shared functional groups (e.g., benzyloxy, bromo, methoxy, or hydroxymethyl) or heterocyclic frameworks. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
*Estimated using computational tools (e.g., ChemDraw).
Key Observations :
Heterocyclic Core Differences: The pyridine ring in the target compound offers lower polarity compared to pyrimidine derivatives (e.g., (4-Methoxypyrimidin-2-yl)methanol) due to fewer electronegative nitrogen atoms .
Functional Group Impact: The benzyloxy group contributes significantly to lipophilicity (LogP 2.92 vs. 0.78 for pyrimidine analog) .
Acidity and Reactivity: Unlike phenolic analogs (e.g., 2-bromo-5-fluoropyridin-3-ol), the target compound lacks acidic protons, reducing susceptibility to deprotonation under basic conditions .
Biological Activity
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is a pyridine derivative characterized by a complex structure that includes benzyloxy, bromo, and methoxy functional groups. This compound has garnered attention in biological research due to its potential pharmacological properties and applications in drug development. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrNO3, with a molecular weight of 324.17 g/mol. The compound's structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The unique arrangement of functional groups (benzyloxy, bromo, and methoxy) enhances its binding affinity to biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Pharmacological Applications
Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Similar pyridine derivatives have shown moderate to excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
- Antitumor Effects : Some studies have indicated that pyridine-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- Antimicrobial Screening : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured, showing effectiveness comparable to established antibiotics .
- Cancer Cell Line Studies : Research involving the treatment of hepatocellular carcinoma (HCC) cell lines has shown that compounds with similar structures can suppress cell migration and invasion by downregulating key proteins involved in epithelial–mesenchymal transition (EMT). This suggests a potential role in cancer metastasis prevention .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-(Benzyloxy)-3,5-dibromophenyl)methanol | Structure | Moderate antimicrobial properties |
| (4-(Benzyloxy)phenyl)methanol | Structure | Antitumor activity in various cancer models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
